molecular formula C10H12N8O3 B1197347 Arazide CAS No. 69370-82-7

Arazide

Cat. No.: B1197347
CAS No.: 69370-82-7
M. Wt: 292.25 g/mol
InChI Key: IFVJLCHSLGMHEY-GQTRHBFLSA-N
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Description

Arazide is an organic compound that contains an azide functional group (–N₃). Azides are known for their interesting reactivity and are used in various chemical reactions and applications. The azide group is a linear, polyatomic anion with the formula N₃⁻ and structure –N=N⁺=N⁻ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arazide can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of azides typically involves the use of sodium azide due to its availability and reactivity. The process often includes the reaction of sodium azide with alkyl halides in polar aprotic solvents such as acetonitrile or dimethylsulfoxide .

Chemical Reactions Analysis

Types of Reactions

Arazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN₃): Commonly used in substitution reactions.

    Lithium Aluminium Hydride (LiAlH₄): Used for the reduction of azides to amines.

    Catalytic Hydrogenation (Pd/C, H₂): Another method for reducing azides to amines.

Major Products Formed

Mechanism of Action

The mechanism of action of arazide involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. In biological systems, azides can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJLCHSLGMHEY-GQTRHBFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69370-82-7
Record name Arazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069370827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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